molecular formula C14H10Cl2O2 B1594938 5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde CAS No. 590360-20-6

5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B1594938
CAS No.: 590360-20-6
M. Wt: 281.1 g/mol
InChI Key: VTYOBWUHKAGVHR-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.14 g/mol . It is primarily used in research and development within the fields of chemistry and biology. This compound is characterized by the presence of two chlorine atoms and a benzyl group attached to a benzaldehyde moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid.

    Reduction: 5-Chloro-2-[(3-chlorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzyl and chlorine substituents can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde: Similar structure with the chlorine atom on the benzyl group in the para position.

    5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde: Chlorine atom on the benzyl group in the ortho position.

    5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid: Carboxylic acid derivative of the compound.

Uniqueness

5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

5-chloro-2-[(3-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYOBWUHKAGVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359427
Record name 5-chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590360-20-6
Record name 5-chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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